molecular formula C19H15N5O2S B119684 [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene CAS No. 155812-15-0

[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene

Cat. No. B119684
CAS RN: 155812-15-0
M. Wt: 377.4 g/mol
InChI Key: NNVYBLTUZYSAFZ-UHFFFAOYSA-N
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Description

[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene in lab experiments is its potential applications in various fields of scientific research. However, a limitation is the lack of understanding of its mechanism of action and the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene. One direction is to further investigate its potential as a fluorescent probe in biological imaging. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with hydrazine hydrate followed by oxidation with hydrogen peroxide. The resulting product is then reacted with phenyl vinyl sulfone to yield the final compound.

Scientific Research Applications

[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene has been studied for its potential applications in various fields of scientific research. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

155812-15-0

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene

InChI

InChI=1S/C19H15N5O2S/c1-14(15-8-4-2-5-9-15)21-22-19-20-17(12-27-19)18-23(13-26-24(18)25)16-10-6-3-7-11-16/h2-12H,1,13H2

InChI Key

NNVYBLTUZYSAFZ-UHFFFAOYSA-N

SMILES

C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-]

Canonical SMILES

C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-]

synonyms

Acetophenone hydrazone of 4-(2-hydrazino-4-thiazolyl)-3-phenylsydnone

Origin of Product

United States

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